Cas no 1805577-66-5 (3-(Bromomethyl)-4-chloro-2-fluoropyridine)

3-(Bromomethyl)-4-chloro-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-chloro-2-fluoropyridine
- 1805577-66-5
- EN300-1914666
-
- インチ: 1S/C6H4BrClFN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2
- InChIKey: ODEDBIJDFOHWGH-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=NC=CC=1Cl)F
計算された属性
- せいみつぶんしりょう: 222.91997g/mol
- どういたいしつりょう: 222.91997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12.9Ų
3-(Bromomethyl)-4-chloro-2-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914666-0.5g |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 0.5g |
$668.0 | 2023-09-17 | |
Enamine | EN300-1914666-5.0g |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 5g |
$2485.0 | 2023-06-01 | |
1PlusChem | 1P028VJ3-10g |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 10g |
$4614.00 | 2024-06-18 | |
1PlusChem | 1P028VJ3-250mg |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 250mg |
$588.00 | 2024-06-18 | |
Aaron | AR028VRF-500mg |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 500mg |
$944.00 | 2025-02-17 | |
1PlusChem | 1P028VJ3-5g |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 5g |
$3134.00 | 2024-06-18 | |
Aaron | AR028VRF-100mg |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 100mg |
$435.00 | 2025-02-17 | |
Aaron | AR028VRF-50mg |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 50mg |
$300.00 | 2025-02-17 | |
Enamine | EN300-1914666-0.05g |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 0.05g |
$200.0 | 2023-09-17 | |
Enamine | EN300-1914666-1.0g |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
1805577-66-5 | 95% | 1g |
$857.0 | 2023-06-01 |
3-(Bromomethyl)-4-chloro-2-fluoropyridine 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-(Bromomethyl)-4-chloro-2-fluoropyridineに関する追加情報
3-(Bromomethyl)-4-chloro-2-fluoropyridine: A Comprehensive Overview of CAS No. 1805577-66-5
3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS No. 1805577-66-5) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromomethyl, chloro, and fluoropyridine functionalities, has garnered significant attention due to its potential applications in the development of novel drugs and therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 3-(Bromomethyl)-4-chloro-2-fluoropyridine.
Chemical Structure and Properties
3-(Bromomethyl)-4-chloro-2-fluoropyridine is a halogenated pyridine derivative with a molecular formula of C6H4BrClFN. The presence of bromine, chlorine, and fluorine atoms imparts unique chemical and physical properties to this compound. The bromomethyl group is particularly reactive and can undergo various substitution reactions, making it a valuable intermediate in synthetic chemistry. The chloro and fluoropyridine functionalities contribute to the compound's stability and reactivity, enhancing its potential for use in drug design.
Synthesis Methods
The synthesis of 3-(Bromomethyl)-4-chloro-2-fluoropyridine has been extensively studied, with several methods reported in the literature. One common approach involves the bromination of 4-chloro-2-fluoropyridine followed by methylation. This method typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and methyl iodide or dimethyl sulfate as the methylating agent. Another approach involves the direct synthesis from 2-fluoro-3-methylpyridine through a series of halogenation steps. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Biological Activities
3-(Bromomethyl)-4-chloro-2-fluoropyridine has shown promising biological activities in various preclinical studies. One of its key applications is as a building block for the synthesis of potent inhibitors targeting specific enzymes or receptors. For instance, recent research has demonstrated that derivatives of this compound can effectively inhibit the activity of kinases involved in cancer progression. Additionally, studies have explored its potential as an antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria.
Recent Research Advancements
The field of medicinal chemistry is continually evolving, and recent advancements have further highlighted the importance of 3-(Bromomethyl)-4-chloro-2-fluoropyridine. A study published in the Journal of Medicinal Chemistry reported the development of a series of novel compounds derived from this scaffold that exhibit enhanced potency against cancer cells. These compounds were designed to target specific signaling pathways involved in tumor growth and metastasis. Another notable study focused on the use of 3-(Bromomethyl)-4-chloro-2-fluoropyridine-based derivatives as potential antiviral agents, demonstrating their efficacy against several viral strains.
Safety and Handling
While 3-(Bromomethyl)-4-chloro-2-fluoropyridine is a valuable compound in research and development, it is essential to handle it with care due to its reactivity and potential health hazards. Proper safety protocols should be followed when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, it should be stored in a well-ventilated area away from incompatible materials.
Conclusion
In conclusion, 3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS No. 1805577-66-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an ideal building block for the synthesis of novel drugs with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the scientific community.
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